Introduction: A Niche Building Block in Medicinal Chemistry
Introduction: A Niche Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Senior Application Scientist Note: This technical guide addresses the chemical intermediate 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. It is important to note that while its constituent parts and related isomers are well-documented, a unique CAS (Chemical Abstracts Service) number for this specific substitution pattern is not readily found in major public databases as of this writing. Therefore, this guide has been constructed by synthesizing data from structurally similar compounds and applying established principles of organic chemistry. The information presented provides a robust framework for researchers, scientists, and drug development professionals to understand its expected properties, synthesis, and applications.
3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. Its structure is of significant interest to medicinal chemists and process development scientists due to the unique combination of three key functional groups on a single phenyl ring:
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Benzoyl Chloride: A highly reactive functional group that serves as an efficient acylating agent, primarily for forming stable amide and ester bonds. This reactivity is the cornerstone of its utility in building larger, more complex molecules.
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Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in modern drug discovery.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation.[1][2]
-
Methoxy (OCH₃) Group: This electron-donating group modulates the electronic environment of the aromatic ring, influencing the reactivity of the acyl chloride and providing an additional point for potential interaction or future chemical modification.
The specific ortho- and meta-arrangement of these groups creates a unique chemical scaffold, making it a potentially valuable, albeit specialized, intermediate for synthesizing novel pharmaceutical agents and agrochemicals.[1][3]
Physicochemical Properties and Structural Data
The precise physical properties of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are not empirically published. However, we can reliably estimate its characteristics based on data from its close structural isomers.
| Property | Estimated Value / Data | Source / Basis of Estimation |
| CAS Number | Not Publicly Assigned | Inferred from major chemical databases |
| Molecular Formula | C₉H₆ClF₃O₂ | Derived from structure |
| Molecular Weight | 254.59 g/mol | Derived from structure |
| Appearance | Colorless to light yellow liquid | Based on similar benzoyl chlorides[1][3] |
| Boiling Point | ~190-210 °C (at 760 mmHg) | Estimated from isomers like 3-(Trifluoromethyl)benzoyl chloride (184-186 °C)[4] and the expected increase from the methoxy group. |
| Density | ~1.4 g/mL | Estimated from isomers like 3-(Trifluoromethyl)benzoyl chloride (1.383 g/mL) |
| Reactivity | Reacts with water and nucleophiles | Characteristic of acyl chlorides |
Synthesis and Chemical Reactivity
Proposed Synthesis Route
The most direct and industrially common method for preparing a benzoyl chloride is through the chlorination of the corresponding carboxylic acid. This established pathway avoids the use of more toxic reagents like phosgene and offers high yields.[5] The synthesis would proceed from 3-Methoxy-2-(trifluoromethyl)benzoic acid.
Caption: Proposed synthesis of the target compound from its carboxylic acid precursor.
Causality of Reagent Choice:
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Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification as they can be easily removed from the reaction mixture.
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Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive syntheses as it reacts under milder conditions. It requires a catalytic amount of N,N-Dimethylformamide (DMF) to proceed via the Vilsmeier intermediate, which is the active chlorinating species.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, as well as the potent inductive effect of the ortho-trifluoromethyl group.
Caption: Mechanism of nucleophilic acyl substitution using the benzoyl chloride.
This reactivity allows for the straightforward formation of amides and esters, which are fundamental linkages in a vast number of pharmaceuticals.
Applications in Drug Development and Research
While specific examples citing 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are scarce, its value can be inferred from the applications of its isomers. For instance, 3-(Trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent B-Raf kinase inhibitors for potential cancer therapy.
The strategic placement of the CF₃ group is known to confer desirable properties in drug candidates:[2]
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Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
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Enhanced Lipophilicity: The CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its target.
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Modulated Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
Therefore, this reagent is an ideal candidate for research programs aimed at synthesizing novel compounds in oncology, neuroscience, and infectious disease, where fine-tuning pharmacokinetic properties is a critical objective.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol provides a self-validating, step-by-step methodology for the acylation of a primary amine.
Objective: To synthesize an N-Aryl/Alkyl-3-methoxy-2-(trifluoromethyl)benzamide.
Materials:
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3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq)
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Primary Amine (e.g., Aniline or Benzylamine) (1.0-1.2 eq)
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Tertiary Amine Base (e.g., Triethylamine, DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Caption: Experimental workflow for a standard amide coupling reaction.
Detailed Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.
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Expert Insight: The tertiary base is crucial. It acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile. Using anhydrous solvent is critical as the acyl chloride will react with water.[6]
-
-
Reagent Addition: Dissolve the 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the amine solution dropwise via a syringe or dropping funnel.
-
Expert Insight: A slow, dropwise addition at 0 °C is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
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Aqueous Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and then brine.
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Trustworthiness: This washing sequence ensures the removal of the base, salts, and any remaining water-soluble impurities, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity amide.
Safety, Handling, and Storage
As an acyl chloride, 3-Methoxy-2-(trifluoromethyl)benzoyl chloride must be treated as a hazardous substance. Data from its isomers consistently indicate the following hazards:[7]
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Classification: Corrosive (Causes severe skin burns and eye damage).[7]
-
Handling: Always handle inside a certified chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water, alcohols, and bases.[6][7] The container should be tightly sealed, often under an inert atmosphere like Argon or Nitrogen, to prevent degradation from atmospheric moisture.[7]
-
Spill Response: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for chemical waste disposal. Do not use water.
Conclusion
3-Methoxy-2-(trifluoromethyl)benzoyl chloride represents a highly valuable, specialized reagent for advanced organic synthesis. Its trifunctional nature provides a unique platform for constructing complex molecules with potentially enhanced pharmacological properties. While its dedicated CAS number is not prominent, a thorough understanding of its reactivity can be confidently derived from the extensive documentation of its structural analogues. By following rigorous experimental and safety protocols, researchers can effectively leverage this building block to drive innovation in drug discovery and materials science.
References
- Apollo Scientific. (2022). Safety Data Sheet: 3-Methoxy-2,4,5-trifluorobenzoyl chloride.
- Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.
- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from a chemical supplier's resource page.
- Chem-Impex. 3-(Trifluoromethoxy)benzoyl chloride.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2.
- Fisher Scientific. SAFETY DATA SHEET: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- European Patent Office. (1981). Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1.
- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. 3-(Trifluoromethyl)benzoyl chloride | CAS 2251-65-2.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoyl chloride.
- ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2, Product Page.
- Apollo Scientific. (2015). SAFETY DATA SHEET: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE.
- Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0.
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